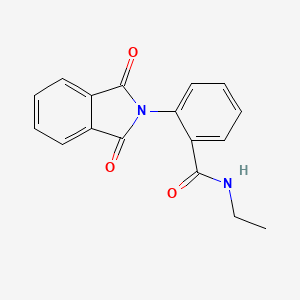
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylbenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-N-ethylbenzamide involves complex organic reactions that require precise control over reaction conditions. Research on related compounds, such as the synthesis strategies for dihydropyridines (DHPs), showcases the importance of selecting appropriate catalysts and reaction conditions to achieve desired outcomes. DHPs, for instance, have been synthesized through various methodologies, highlighting the synthetic versatility and the potential to tailor specific functional groups for desired properties (Sharma & Singh, 2017).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, which significantly influences its chemical reactivity and interactions. The structural analysis often involves computational modeling and crystallography to understand the conformational dynamics and intermolecular forces that govern its behavior in different states. While specific studies on this compound's molecular structure might not be readily available, research on similar molecular structures provides insights into understanding the steric and electronic effects influencing their reactivity and stability.
Chemical Reactions and Properties
Chemical properties of compounds like 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-N-ethylbenzamide are largely determined by their functional groups. These compounds may undergo reactions typical for amides and isoindolinones, such as hydrolysis, amidation, and nucleophilic substitutions. The reactivity towards these reactions can be influenced by the presence of the N-ethyl group and the 1,3-dioxo functionality, which may affect the electron density and hence the reactivity of the carbonyl carbon.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure, which influences how molecules pack in the solid state and interact with solvents. The analysis of physical properties is essential for designing processes for the compound's purification, formulation, and application in various domains.
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity, stability, and interactions with other chemicals. These properties are pivotal for its application in synthesis, material science, and possibly pharmacology. The chemical behavior can be predicted based on the functional groups present in the molecule, with the 1,3-dioxo and isoindolinone groups playing significant roles in its reactivity patterns. Understanding these properties is fundamental for employing the compound in complex chemical syntheses or as a functional material in various applications.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-18-15(20)13-9-5-6-10-14(13)19-16(21)11-7-3-4-8-12(11)17(19)22/h3-10H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVUQGNQZWMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4512478.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B4512493.png)

![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4512502.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4512506.png)
![2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512508.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4512517.png)

![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B4512554.png)

![N-(2-furylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512568.png)
![N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512572.png)
![2-(1-methyl-4-piperidinyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4512577.png)